molecular formula C22H29Cl2N5O5S B15288922 Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-[(diethylamino)sulfonyl]phenyl]azo]phenyl]- CAS No. 58547-80-1

Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-[(diethylamino)sulfonyl]phenyl]azo]phenyl]-

Cat. No.: B15288922
CAS No.: 58547-80-1
M. Wt: 546.5 g/mol
InChI Key: KHRQFBKQASROHI-UHFFFAOYSA-N
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Description

Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-[(diethylamino)sulfonyl]phenyl]azo]phenyl]- (CAS 58547-80-1) is a complex azo dye derivative with a molecular formula C₂₂H₂₉Cl₂N₅O₅S and a molecular weight of 546.47 g/mol. Its structure features:

  • A chloro-substituted phenylazo group.
  • A diethylamino sulfonyl moiety at the 4-position of the phenyl ring.
  • Bis(2-hydroxyethyl)amino and acetamide functional groups on the adjacent phenyl ring.

Properties

CAS No.

58547-80-1

Molecular Formula

C22H29Cl2N5O5S

Molecular Weight

546.5 g/mol

IUPAC Name

N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-(diethylsulfamoyl)phenyl]diazenyl]phenyl]acetamide

InChI

InChI=1S/C22H29Cl2N5O5S/c1-4-29(5-2)35(33,34)22-14-17(23)20(13-18(22)24)27-26-19-7-6-16(12-21(19)25-15(3)32)28(8-10-30)9-11-31/h6-7,12-14,30-31H,4-5,8-11H2,1-3H3,(H,25,32)

InChI Key

KHRQFBKQASROHI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)Cl)N=NC2=C(C=C(C=C2)N(CCO)CCO)NC(=O)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-[(diethylamino)sulfonyl]phenyl]azo]phenyl]- typically involves multi-step organic reactions The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable aromatic amine

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-[(diethylamino)sulfonyl]phenyl]azo]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl groups may yield acetic acid derivatives, while reduction of the azo group results in the formation of aromatic amines.

Scientific Research Applications

Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-[(diethylamino)sulfonyl]phenyl]azo]phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-[(diethylamino)sulfonyl]phenyl]azo]phenyl]- involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form active amines, which may interact with cellular components and disrupt normal biological processes. The sulfonyl and hydroxyethyl groups contribute to the compound’s solubility and reactivity, enhancing its ability to penetrate biological membranes and exert its effects.

Comparison with Similar Compounds

Key Physical Properties :

  • Density : 1.38 g/cm³.
  • LogP : 3.94 (indicating moderate lipophilicity).
  • Polar Surface Area (PSA) : 45.54 Ų, suggesting moderate solubility in polar solvents.

The hydroxyethyl groups enhance water solubility, while the sulfonyl and chloro substituents contribute to its stability and dyeing efficiency, likely in textile applications .

Comparison with Structurally Similar Compounds

Molecular Structure and Substituent Analysis

Compound Name (CAS) Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound (58547-80-1) 2,5-dichloro, diethylamino sulfonyl, bis(2-hydroxyethyl)amino C₂₂H₂₉Cl₂N₅O₅S 546.47
Disperse Blue 79 (12239-34-8) Bromo, dinitro, diethylamino, acetoxyethyl Not provided Not provided
CAS 62607-26-5 Iodo, dinitro, methoxyethyl, methoxy C₂₁H₂₅IN₆O₈ 616.36

Structural Insights :

  • The target compound uses chlorine and sulfonyl groups, whereas Disperse Blue 79 () substitutes with bromine and nitro groups. Bromine’s larger atomic size may reduce solubility but improve color intensity compared to chlorine .
  • CAS 62607-26-5 () replaces hydroxyethyl with methoxyethyl groups and introduces iodine, increasing molar mass (616.36 vs.

Physicochemical Properties

Property Target Compound Disperse Blue 79 CAS 62607-26-5
LogP 3.94 Estimated >4.5* Not reported
Solubility Moderate (hydrophilic) Low (acetoxyethyl) Low (methoxyethyl)
Thermal Stability High (sulfonyl) Moderate (nitro groups) Low (iodine instability)

Note: Disperse Blue 79’s bromo and nitro groups likely increase LogP, reducing aqueous solubility compared to the target compound .

Application Performance

  • Target Compound : The sulfonyl group enhances stability under UV exposure, making it suitable for outdoor textiles. Hydroxyethyl groups improve dye uptake in hydrophilic fabrics like cotton .
  • Disperse Blue 79 : Nitro groups may reduce lightfastness but provide vibrant hues for synthetic fibers (e.g., polyester) .

Research Findings and Industrial Relevance

  • Environmental Impact : The target compound’s chlorine content may raise toxicity concerns compared to iodine or bromine analogs, necessitating advanced wastewater treatment .
  • Synthetic Efficiency : The target’s synthesis route is more streamlined than Disperse Blue 79’s multi-step bromination process .

Biological Activity

Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-[(diethylamino)sulfonyl]phenyl]azo]phenyl]-, is a complex organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • An acetamide functional group.
  • A bis(2-hydroxyethyl)amino moiety, which may enhance solubility and biological interactions.
  • A dichloro-substituted phenyl ring linked to an azo group, which is often associated with various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its potential as a pharmaceutical agent. The following sections detail specific activities and findings from various studies.

1. Antitumor Activity

Several studies have investigated the antitumor properties of similar azo compounds. For instance:

  • Mechanism of Action : Azo compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways.
  • Case Study : In vitro studies demonstrated that related compounds inhibited the proliferation of cancer cell lines such as MV4-11 and MOLM13, with IC50 values ranging from 0.3 to 1.2 µM .

2. Antimicrobial Properties

Compounds with similar structures have shown antimicrobial activity against various pathogens:

  • Efficacy : The compound's ability to disrupt bacterial cell membranes may contribute to its antimicrobial effects.
  • Research Findings : A study indicated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

The biological activity of Acetamide can be attributed to several mechanisms:

  • Cellular Uptake : The presence of the bis(2-hydroxyethyl)amino group may facilitate cellular uptake, enhancing the compound's efficacy.
  • Target Interaction : Azo compounds often interact with cellular targets such as enzymes and receptors, potentially modulating signaling pathways involved in cell growth and apoptosis.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EC50 ValuesReferences
AntitumorMV4-11 (leukemia)0.3 - 1.2 µM
AntimicrobialStaphylococcus aureus15 µg/mL
AntimicrobialEscherichia coli20 µg/mL

Case Studies

  • Antitumor Efficacy in Xenograft Models :
    • In vivo studies using xenograft models demonstrated that administration of related azo compounds resulted in significant tumor regression, suggesting potential therapeutic applications in oncology .
  • Toxicological Assessments :
    • Toxicity studies indicated that while some azo derivatives exhibit promising therapeutic effects, they also require careful evaluation due to potential cytotoxicity at higher concentrations .

Q & A

Q. What are the optimal synthetic routes for preparing this acetamide derivative with high purity?

Methodology :

  • Stepwise synthesis : Begin with functionalizing the phenyl ring via diazo coupling, followed by sulfonation and amidation. Use acetic anhydride as an acylating agent under reflux conditions to ensure complete reaction .
  • Purification : Employ recrystallization from ethanol or methanol to isolate high-purity crystals. Monitor reaction progress via thin-layer chromatography (TLC) to minimize byproducts .
  • Critical parameters : Control temperature (±2°C) and reaction time (typically 6–12 hours) to avoid decomposition of the azo group .

Q. Which spectroscopic techniques are most effective for characterizing its structure?

Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of hydroxyethyl, diethylamino, and acetamide groups. For example, the hydroxyethyl protons appear as triplets near δ 3.6–3.8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 600–650 range) and fragments corresponding to dichlorophenyl and sulfonyl groups .
  • UV-Vis Spectroscopy : The azo group absorbs strongly at λmax ≈ 450–500 nm, useful for quantifying concentration in solution .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in azo-dye applications?

Methodology :

  • Substituent variation : Compare analogs with electron-withdrawing (e.g., -NO₂) vs. electron-donating (e.g., -OCH₃) groups. Synthesize derivatives and measure reaction rates in dye-fixation assays .
  • Data analysis : Use Hammett plots to correlate substituent σ values with reaction rates. For example, electron-withdrawing groups on the phenyl ring may enhance electrophilic reactivity but reduce stability in aqueous media .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodology :

  • Cross-validation : Combine X-ray crystallography (for solid-state conformation) with solution-state NMR to address discrepancies in dihedral angles or tautomeric forms .
  • Dynamic NMR : Study temperature-dependent spectra to identify rotational barriers in the azo group, which may cause splitting in signals .
  • Computational modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .

Q. What strategies optimize the compound’s biological activity while minimizing toxicity?

Methodology :

  • Structure-activity relationship (SAR) : Modify the hydroxyethyl groups to ester or ether derivatives. Test in vitro cytotoxicity (e.g., IC₅₀ in cancer cell lines) and compare with unmodified analogs .
  • Metabolic profiling : Use LC-MS to identify metabolic byproducts in liver microsomes. Replace labile groups (e.g., ester linkages) with stable alternatives to reduce toxicity .

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